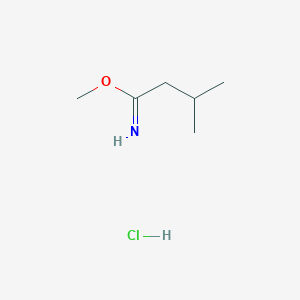

Methyl 3-methylbutanimidate hydrochloride

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of Methyl 3-methylbutanimidate hydrochloride consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms . The exact structure can be determined using various spectroscopic techniques.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would typically be determined experimentally.Aplicaciones Científicas De Investigación

Analytical Methods in Pharmacokinetics

Methyl 3-methylbutanimidate hydrochloride is instrumental in the development of analytical methods for drugs like remifentanil. A study by Grosse et al. (1994) detailed a sensitive capillary GC-HRMS-SIM method for determining remifentanil in blood, utilizing this compound-related compounds as internal standards to stabilize the drug during analysis (Grosse et al., 1994).

Neuropharmacological Research

In neuropharmacology, this compound derivatives are used to study the effects of opioids on receptors. For example, Guntz et al. (2005) investigated the effects of remifentanil hydrochloride on N-methyl-d-aspartate (NMDA) receptors, revealing insights into opioid receptor interactions (Guntz et al., 2005).

Synthesis and Bioactivity of Amino Esters

This compound plays a role in synthesizing various bioactive compounds. Yancheva et al. (2015) described the synthesis and biological activity screening of novel N-(α-Bromoacyl)-α-amino esters, utilizing similar compounds in the synthesis process (Yancheva et al., 2015).

Pharmacokinetics and Metabolism

Its derivatives are crucial in understanding the pharmacokinetics and metabolism of specific drugs. Kamata and Tobias (2016) explored remifentanil's pharmacokinetic characteristics, highlighting its rapid metabolism due to its molecular structure, which includes this compound-related components (Kamata & Tobias, 2016).

Synthesis of Carbocycles

In organic chemistry, this compound derivatives aid in synthesizing carbocycles. McDaniel et al. (2020) reported using methyl N-(tert-butylsulfinyl)-4-chlorobutanimidate in the diastereoselective preparation of 5- and 6-membered carbocycles (McDaniel et al., 2020).

Mecanismo De Acción

The mechanism of action of Methyl 3-methylbutanimidate hydrochloride is not clear as it is typically used for research purposes and not as a bioactive molecule.

Safety and Hazards

While specific safety and hazard data for Methyl 3-methylbutanimidate hydrochloride is not available, compounds of similar structure can pose hazards such as toxicity if ingested, skin and eye irritation, and potential harm if inhaled . Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment.

Propiedades

IUPAC Name |

methyl 3-methylbutanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5(2)4-6(7)8-3;/h5,7H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXHJRBRBRBVTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1432554.png)

![4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B1432555.png)

![N-methyl-1-(6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1432566.png)

![6-Chlorooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1432569.png)

![8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1432572.png)